(E)-N'-(4-bromobenzylidene)furan-2-carbohydrazide
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Overview
Description
(E)-N’-(4-bromobenzylidene)furan-2-carbohydrazide is an organic compound that belongs to the class of hydrazones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(4-bromobenzylidene)furan-2-carbohydrazide typically involves the condensation reaction between 4-bromobenzaldehyde and furan-2-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
While specific industrial production methods for (E)-N’-(4-bromobenzylidene)furan-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-(4-bromobenzylidene)furan-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The bromine atom in the benzylidene moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of corresponding oxides or quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzylidene derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of (E)-N’-(4-bromobenzylidene)furan-2-carbohydrazide depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Chemical Reactivity: The hydrazone group can participate in various chemical reactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- (E)-N’-(4-chlorobenzylidene)furan-2-carbohydrazide
- (E)-N’-(4-methylbenzylidene)furan-2-carbohydrazide
- (E)-N’-(4-nitrobenzylidene)furan-2-carbohydrazide
Uniqueness
(E)-N’-(4-bromobenzylidene)furan-2-carbohydrazide is unique due to the presence of the bromine atom, which can influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, affecting the compound’s interactions with biological targets and other molecules.
Properties
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O2/c13-10-5-3-9(4-6-10)8-14-15-12(16)11-2-1-7-17-11/h1-8H,(H,15,16)/b14-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSMAGKPAMPFEJ-RIYZIHGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NN=CC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)N/N=C/C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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